1-[(4-Nitrophenyl)sulfanylmethyl]piperidine
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Overview
Description
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine typically involves the condensation of 4-nitrochlorobenzene with piperidine. The reaction is carried out under reflux conditions with sodium carbonate as a base. The mixture is heated under nitrogen for several hours, followed by cooling and the addition of water to isolate the product .
Synthetic Route:
Starting Materials: 4-nitrochlorobenzene, piperidine, sodium carbonate.
Reaction Conditions: Reflux under nitrogen for 3 hours.
Isolation: Cooling the reaction mixture and adding water.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium chlorite, CO2 atmosphere.
Reduction: Hydrogenation catalysts.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Formation of lactams.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine can be compared with other piperidine derivatives, such as:
1-(4-Nitrophenyl)piperidine: Similar structure but lacks the sulfanylmethyl group.
1-(4-Aminophenyl)piperidine: Similar structure but with an amino group instead of a nitro group.
1-(4-Methylphenyl)piperidine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: The presence of the sulfanylmethyl group in this compound distinguishes it from other piperidine derivatives, potentially imparting unique chemical and biological properties .
Properties
CAS No. |
6631-79-4 |
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Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C12H16N2O2S/c15-14(16)11-4-6-12(7-5-11)17-10-13-8-2-1-3-9-13/h4-7H,1-3,8-10H2 |
InChI Key |
OSMZENFXZOWNLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CSC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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